3-METHYL-N-(2,2,2-TRICHLORO-1-(4-CHLORO-NAPHTHALEN-1-YLOXY)-ETHYL)-BUTYRAMIDE
Description
3-METHYL-N-(2,2,2-TRICHLORO-1-(4-CHLORO-NAPHTHALEN-1-YLOXY)-ETHYL)-BUTYRAMIDE is a synthetic organic compound characterized by its complex molecular structure
Properties
Molecular Formula |
C17H17Cl4NO2 |
|---|---|
Molecular Weight |
409.1g/mol |
IUPAC Name |
3-methyl-N-[2,2,2-trichloro-1-(4-chloronaphthalen-1-yl)oxyethyl]butanamide |
InChI |
InChI=1S/C17H17Cl4NO2/c1-10(2)9-15(23)22-16(17(19,20)21)24-14-8-7-13(18)11-5-3-4-6-12(11)14/h3-8,10,16H,9H2,1-2H3,(H,22,23) |
InChI Key |
CDENYTBHQWYKES-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC(C(Cl)(Cl)Cl)OC1=CC=C(C2=CC=CC=C21)Cl |
Canonical SMILES |
CC(C)CC(=O)NC(C(Cl)(Cl)Cl)OC1=CC=C(C2=CC=CC=C21)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-(2,2,2-TRICHLORO-1-(4-CHLORO-NAPHTHALEN-1-YLOXY)-ETHYL)-BUTYRAMIDE typically involves multiple steps. One common method includes the reaction of 3-methylbutanamide with 2,2,2-trichloro-1-[(4-chloro-1-naphthyl)oxy]ethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
3-METHYL-N-(2,2,2-TRICHLORO-1-(4-CHLORO-NAPHTHALEN-1-YLOXY)-ETHYL)-BUTYRAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially in the presence of bases like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3-METHYL-N-(2,2,2-TRICHLORO-1-(4-CHLORO-NAPHTHALEN-1-YLOXY)-ETHYL)-BUTYRAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of 3-METHYL-N-(2,2,2-TRICHLORO-1-(4-CHLORO-NAPHTHALEN-1-YLOXY)-ETHYL)-BUTYRAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-N-(2,2,2-trichloro-1-(4-chloro-phenoxy)ethyl)butanamide
- 3-methyl-N-(2,2,2-trichloro-1-(4-chloro-benzenesulfonyl)ethyl)butanamide
- 3-methyl-N-(2,2,2-trichloro-1-(4-chloro-phenylsulfanyl)ethyl)butanamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
